

Unveiling the Spectroscopic Signature of Stauntonside M: A Technical Guide

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Compound of Interest

Compound Name: Stauntonside M

Cat. No.: B12375994

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This document serves as a placeholder for a comprehensive technical guide on the spectroscopic data of Stauntonside M. Currently, publicly available scientific literature and databases do not contain information on a natural product named "Stauntonside M."

It is possible that "Stauntonside M" is a novel, recently isolated compound for which data has not yet been disseminated, or the name may be a misspelling of a known molecule. Without access to the correct chemical identifier, a detailed analysis of its spectroscopic characteristics (NMR, MS, IR) and associated experimental protocols is not possible.

For the benefit of researchers, scientists, and drug development professionals, a template for the intended in-depth guide is outlined below. Once accurate information for "Stauntonside M" becomes available, this structure can be populated with the relevant data and visualizations.

Spectroscopic Data Summary

A comprehensive understanding of a molecule's structure and connectivity is paramount in natural product research and drug development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy provide the foundational data for this elucidation.

Nuclear Magnetic Resonance (NMR) Data

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. The chemical shifts (δ), coupling constants (J), and correlations observed in various

NMR experiments allow for the precise assignment of protons and carbons within the molecular structure.

Table 1: ^1H NMR Spectroscopic Data for Stauntonside M (Placeholder)

Position	δH (ppm)	Multiplicity	J (Hz)
e.g., H-1	3.50	d	8.0
e.g., H-2	4.15	dd	8.0, 4.5
...

Table 2: ^{13}C NMR Spectroscopic Data for Stauntonside M (Placeholder)

Position	δC (ppm)
e.g., C-1	75.2
e.g., C-2	80.1
...	...

Mass Spectrometry (MS) Data

Mass spectrometry provides crucial information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) allows for the determination of the molecular formula with high accuracy.

Table 3: Mass Spectrometry Data for Stauntonside M (Placeholder)

Ion	m/z $[\text{M}+\text{H}]^+$	Calculated Mass	Molecular Formula
e.g.,	453.2315	453.2318	$\text{C}_{24}\text{H}_{36}\text{O}_7$

Infrared (IR) Spectroscopy Data

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 4: Infrared (IR) Spectroscopic Data for Stauntonside M (Placeholder)

Wavenumber (cm ⁻¹)	Functional Group Assignment
e.g., 3400	O-H stretch (hydroxyl)
e.g., 1735	C=O stretch (ester)
e.g., 1650	C=C stretch (alkene)
...	...

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the verification and extension of scientific findings.

NMR Spectroscopy

NMR spectra would typically be acquired on a high-field spectrometer (e.g., 500 or 600 MHz). The sample would be dissolved in a deuterated solvent (e.g., CDCl₃, CD₃OD). Standard 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments would be performed to elucidate the structure.

Mass Spectrometry

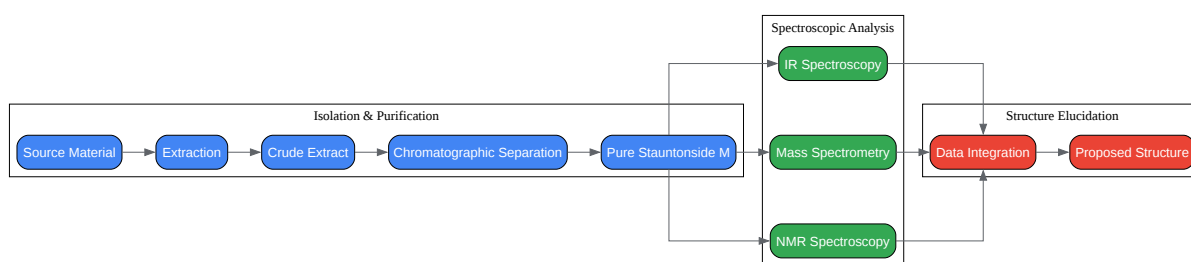
High-resolution mass spectra would be obtained using a mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.

Infrared Spectroscopy

The IR spectrum would be recorded on a Fourier-transform infrared (FTIR) spectrometer. The sample could be prepared as a thin film on a salt plate (e.g., NaCl) or analyzed using an attenuated total reflectance (ATR) accessory.

Visualizations

Visual representations of workflows and relationships are critical for clear communication of scientific processes.



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- To cite this document: BenchChem. [Unveiling the Spectroscopic Signature of Stauntonside M: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b12375994#stauntonside-m-spectroscopic-data-nmr-ms-ir\]](https://www.benchchem.com/product/b12375994#stauntonside-m-spectroscopic-data-nmr-ms-ir)

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